molecular formula C12H11NO B1608683 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 6398-50-1

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No.: B1608683
CAS No.: 6398-50-1
M. Wt: 185.22 g/mol
InChI Key: NPULUKJLDRIOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile (CAS No. 6398-50-1) is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It is also known by its SMILES notation: COC1=CC2=C(C=C1)C(=CCC2)C#N . This compound falls within the category of naphthalene derivatives and contains a nitrile functional group .

Properties

IUPAC Name

6-methoxy-3,4-dihydronaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPULUKJLDRIOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213844
Record name 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6398-50-1
Record name 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006398501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilylcyanide (50.0 g, 510 mmol) was added to a suspension of 75.0 g (430 mmol) of 6-methoxy-α-tetralone (commercially available from Aldrich Chemical Company) in 75 mL of anhydrous tetrahydrofuran (THF) at ambient temperature. Lithium cyanide (100 mL of a 0.5M solution in N,N-dimethylformamide (DMF) was added to the resultant mixture in one portion. The reaction mixture was stirred at ambient temperature for 1.5 h and then the THF was removed under reduced pressure. The concentrate was partitioned between diethyl ether and water (5:1 v/v). The aqueous layer was extracted with diethyl ether and the combined organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in 400 mL of anhydrous toluene, containing 15 g of p-toluenesulfonic acid, previously refluxed in order to remove residual water by azeotropic distillation. The mixture was heated at reflux (with a Dean Stark trap) for 1 h. The resultant solution was cooled to ambient temperature and washed with cold 1N aqueous sodium hydroxide solution. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel eluted with 10% ethyl acetate in hexane to afford 48.09 g (60% yield) of the title compound. The physical properties of the product were identical to the properties reported for this compound by F. Z. Basha, et al. in J. Organic Chemistry, 50: 4160-2 (1985).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 1.3 g of dry AlCl3, 0.64 g of dry NaCN, and 87 mg of tetrabutylammonium bromide (TBAB) in 8.7 ml of dry nitrobenzene (NB) was stirred for two hours under a nitrogen atmosphere. Then 1.53 g of 6-methoxytetralone (6-MT) were added to provide a reaction mixture containing the 6-MT, NaCN, and AlCl3 in a mol ratio of 1/1.5/1.1 and containing 5.6% of TBAB, based on the weight of 6-MT. The reaction mixture was stirred at 90° C. for 10 hours to form 6-methoxy-1-cyano-3,4-dihydronaphthalene (6-MCDN). After workup the VPC ratio of 6-MT/6-MCDN was determined to be 8/92. The process resulted in an 85% isolated yield of 6-MCDN.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
87 mg
Type
catalyst
Reaction Step Two
Quantity
8.7 mL
Type
solvent
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 1.3 g of dry AlCl 3, 0.64 g of dry NaCN, and 87 mg of tetrabutylammonium bromide (TBAB) in 8.7 ml of dry nitrobenzene (NB) was stirred for two hours under a nitrogen atmosphere. Then 1.53 g of 6-methoxytetralone (6-MT) were added to provide a reaction mixture containing the 6-MT, NaCN, and AlCl3 in a mol ratio of 1/1.5/1.1 and containing 5.6% of TBAB, based on the weight of 6-MT. The reaction mixture was stirred at 90° C. for 10 hours to form 6-methoxy-1-cyano-3,4-dihydronaphthalene (6-MCDN). After workup the VPC ratio of 6-MT/6-MCDN was determined to be 8/92. The process resulted in an 85% isolated yield of 6-MCDN.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
AlCl
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
87 mg
Type
catalyst
Reaction Step Two
Quantity
8.7 mL
Type
solvent
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The process of claim 1 wherein (1) 6-methoxytetralone is reacted with cyanide ion and a Lewis acid so as to form 6-methoxy-1-cyano-3,4-dihydronaphthalene, (2) the 6-methoxy-1-cyano3,4-dihydronaphthalene is dehydrogenated to 6-methoxy-1-cyanonaphthalene, (3) the 6-methoxy-1-cyanonaphthalene is halogenated so as to form a 6-methoxy-5-halo-1-cyanonaphthalene and then trifluoromethylated to replace the halo substituent with a trifluoromethyl group, and (4) the resultant 6-methoxy-5-trifluoromethyl-1-cyanonaphthalene is hydrolyzed to 6-methoxy-5-trifluoromethyl-1-naphthoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
Reactant of Route 5
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.